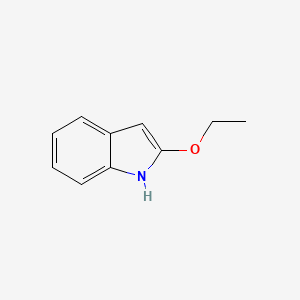

2-Ethoxy-1H-indole

描述

Historical Trajectory and Fundamental Significance of the Indole (B1671886) Scaffold in Chemical Sciences

The journey of indole in chemical sciences began in the mid-19th century, intrinsically linked to the study of the natural dye indigo (B80030) wikipedia.orgrsc.org. German chemist Adolf von Baeyer first isolated indole in 1866 through the reduction of oxindole (B195798), a derivative obtained from the chemical breakdown of indigo dye wikipedia.orgrsc.orgirjmets.combiocrates.com. Baeyer also proposed its chemical structure in 1869 wikipedia.orgrsc.org. The early development of indole chemistry was significantly propelled by the Fischer indole synthesis , first reported by Emil Fischer in 1883 jpionline.orgtestbook.comrsc.orgcreative-proteomics.comresearchgate.net. This method, involving the acid-catalyzed cyclization of phenylhydrazones derived from aldehydes or ketones, provided a foundational and versatile route for synthesizing a wide array of indole derivatives jpionline.orgtestbook.comrsc.orgcreative-proteomics.comresearchgate.net.

The indole scaffold's fundamental significance lies in its presence in numerous biologically active molecules. It forms the core structure of essential biomolecules like the amino acid tryptophan, neurotransmitters such as serotonin (B10506) and melatonin, and plant hormones like auxin (indolyl-3-acetic acid, IAA) wikipedia.orgirjmets.comcreative-proteomics.combohrium.comatamanchemicals.com. Furthermore, indole alkaloids, a vast class of natural products exceeding 4100 known compounds, exhibit diverse pharmacological activities, including antitumor, antibacterial, and antiviral properties mdpi.com. This inherent bioactivity has made the indole nucleus a "privileged scaffold" in medicinal chemistry, driving extensive research into its synthesis and functionalization for therapeutic applications bohrium.comnih.goveurekaselect.commdpi.com.

Contemporary Relevance of 2-Ethoxy-1H-Indole and its Analogues in Advanced Organic Chemistry and Medicinal Chemistry Research

In contemporary organic and medicinal chemistry, indole derivatives continue to be a focal point for research and development. The introduction of an ethoxy group (-OCH2CH3) at the C-2 position of the indole ring, as seen in this compound, can significantly influence the electronic properties, reactivity, and biological interactions of the molecule jst.go.jp. Alkoxyindoles, in general, are recognized as privileged structural units found in biologically active compounds and natural products jst.go.jp.

Research into ethoxy-substituted indoles, and specifically 2-ethoxy indoles, contributes to the broader efforts in synthesizing complex organic molecules and potential pharmaceuticals. While direct research specifically detailing this compound's unique applications is less prevalent in broad searches compared to the general indole scaffold, the methodologies developed for synthesizing and functionalizing alkoxyindoles are directly relevant. For instance, studies exploring the regioselective synthesis of 2- and 3-alkoxyindoles from common intermediates highlight the importance of these functionalized indoles as building blocks jst.go.jp. The ethoxy group, being an electron-donating substituent, can modulate the reactivity of the indole ring, influencing electrophilic substitution patterns and other chemical transformations nih.gov.

In medicinal chemistry, indole derivatives are explored for a vast array of therapeutic targets, including cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases bohrium.comnih.govmdpi.com. While specific therapeutic roles for this compound itself are not extensively detailed in the provided search results, the general class of ethoxy-substituted indoles and other alkoxyindoles are investigated for their potential biological activities mdpi.comjst.go.jpjocpr.comnih.gov. The ability to introduce and manipulate alkoxy groups on the indole core is crucial for fine-tuning pharmacokinetic properties and target interactions in drug discovery programs.

Overview of Research Paradigms and Challenges in Indole Functionalization and Derivatization

The functionalization of the indole nucleus is a critical area in synthetic organic chemistry, driven by the need to create diverse molecular architectures with tailored properties. Research paradigms often focus on achieving site-selectivity, regioselectivity, and stereoselectivity in these transformations jpionline.orgchim.itnih.gov.

Key areas of indole functionalization include:

Electrophilic Aromatic Substitution (EAS): Traditionally, indoles, being electron-rich heterocycles, readily undergo electrophilic substitution, primarily at the C-3 position, and to a lesser extent at C-2 wikipedia.orgchim.it. Modern advancements have refined reagents and conditions for more controlled EAS.

C-H Functionalization: This has emerged as a powerful strategy, allowing direct modification of C-H bonds without pre-functionalization, offering atom economy and step efficiency chim.itnih.govchemrxiv.orgresearchgate.net. Developing site-selective C-H functionalization, particularly at the less reactive benzene (B151609) core (C4-C7 positions), remains a significant challenge nih.gov. Directing groups (DGs) are often employed to achieve this selectivity nih.gov.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, for instance, have become indispensable tools for synthesizing and functionalizing indoles jpionline.orgchim.itresearchgate.netarkat-usa.org.

Dearomatization/Rearomatization Strategies: These methods allow for the construction of three-dimensional indoline (B122111) skeletons from planar indoles, offering access to complex architectures researchgate.netresearchgate.netacs.org.

Challenges in Indole Functionalization:

Regioselectivity: Achieving selective functionalization at specific positions (e.g., C-2 vs. C-3, or the benzene ring positions) can be challenging due to the inherent reactivity of the indole system jpionline.orgchim.itnih.govresearchgate.net. For instance, N-allylation of indoles is often complicated by the more favorable C-3 allylation researchgate.net.

Introduction of Specific Substituents: Introducing groups like alkoxy substituents at specific positions, such as C-2, requires precise synthetic control. While methods for synthesizing 2-alkoxyindoles exist, achieving regioselective formation of both 2- and 3-alkoxyindoles from a common intermediate can be difficult due to the electron-rich nature of indoles jst.go.jp.

Fischer Indole Synthesis Limitations: While a cornerstone, the Fischer indole synthesis can face challenges such as low yields or lack of selectivity due to side reactions or suboptimal conditions numberanalytics.com. Electron-donating substituents can sometimes divert the reaction pathway nih.gov.

Despite these challenges, ongoing research continues to develop novel and efficient methodologies for indole functionalization, expanding the synthetic chemist's toolkit for creating valuable indole-based compounds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-10-7-8-5-3-4-6-9(8)11-10/h3-7,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEJIEFLJHCIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484559 | |

| Record name | 1H-Indole, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-27-4 | |

| Record name | 1H-Indole, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sustainable and Green Chemistry Methodologies in the Synthesis of Ethoxy Indoles

Solvent-Free and Catalytic Systems

Solvent-free reactions represent a significant advancement in green chemistry, eliminating the need for organic solvents, which can be toxic, volatile, and costly. Catalytic systems, particularly those employing heterogeneous or recyclable catalysts, further enhance sustainability.

Several strategies have emerged for the solvent-free synthesis of indoles. Microwave irradiation has been utilized to accelerate reactions under solvent-free conditions, achieving high yields in significantly reduced reaction times openmedicinalchemistryjournal.comtandfonline.com. Nanoparticles, such as nano-TiO₂, have been employed as catalysts in solvent-free Friedel–Crafts reactions involving indoles and aldehydes beilstein-journals.org. Natural catalysts, like marine sponge/H₃PO₄, have also been successfully used for solvent-free Fischer-Indole synthesis nih.gov. Ionic liquids and deep eutectic solvents (DES) are also gaining traction as environmentally friendly reaction media and catalysts, facilitating reactions under mild conditions and often allowing for catalyst recyclability openmedicinalchemistryjournal.comrsc.orggoogle.com.

Table 3.1: Green and Solvent-Free Catalytic Systems for Indole Synthesis

| Catalyst/System | Solvent | Reaction Type/Substrates | Conditions | Product Yield (Example) | Citation |

| Marine sponge/H₃PO₄ | Solvent-free | Phenylhydrazine + Ketones | Grinding at room temperature | Various indoles | nih.gov |

| Nano-TiO₂ | Solvent-free | Indole + Aromatic aldehydes | 80 °C, 3 minutes | 95% (BIMs) | beilstein-journals.org |

| Bissulfonic acid type acidic ionic liquid | Water | Aldehyde or ketone + Aromatic hydrazine | 20–100 °C | High purity | google.com |

| [BMIM][HSO₄] (Ionic Liquid) | Ethanol | Aldehydes, Malononitrile or ethyl cyanoacetate, Indole | Reflux | 3-substituted indoles | rsc.org |

| ChCl:Urea (DES) | Solvent-free | Aldehydes, Active methylene (B1212753) compounds, Indoles | Ultrasound irradiation | 3-substituted indoles | rsc.org |

| Tetrabutylammonium glycinate (B8599266) ([TBA][Gly]) | Solvent-free | Indoles, Aldehydes, Active methylene compounds | 60 °C | Excellent yields | rsc.org |

Asymmetric Synthesis and Chiral Resolution of Enantiomerically Enriched 2 Ethoxy 1h Indole Derivatives

The development of enantiomerically pure compounds is crucial in medicinal chemistry, as different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles. While specific asymmetric syntheses or chiral resolutions directly targeting 2-Ethoxy-1H-indole may not be extensively documented, general strategies for achieving chiral indole (B1671886) derivatives are well-established.

Asymmetric synthesis often employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. Transition metal catalysis, particularly using palladium or rhodium complexes with chiral ligands, has been instrumental in achieving enantioselective indole functionalization and cyclization mdpi.comjpionline.orgmdpi.com. Organocatalysis, utilizing chiral amines or acids, also provides efficient routes to chiral indole derivatives through reactions like asymmetric Michael additions or Mannich reactions jpionline.orgrsc.orgacs.org.

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through various methods, including:

Diastereomeric Salt Formation: Reacting the racemic compound with a chiral resolving agent (e.g., tartaric acid derivatives) to form diastereomeric salts, which can then be separated by crystallization due to differing solubilities google.comgoogle.com.

Chromatographic Separation: Using chiral stationary phases in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate enantiomers acs.orgacs.org.

Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer.

Dynamic kinetic resolution (DKR) is a particularly powerful technique that combines racemization of the unwanted enantiomer with selective reaction of the desired enantiomer, theoretically allowing for a 100% yield of the chiral product acs.orgacs.org. For example, Pd-catalyzed asymmetric hydrogenation coupled with acid-assisted dynamic kinetic resolution has been used to synthesize chiral indolines with high enantioselectivities acs.org. Similarly, atroposelective synthesis, which creates chirality around an axis, has been achieved for indole derivatives acs.orgnih.gov.

Table 4: Asymmetric Synthesis and Chiral Resolution Strategies for Indole Derivatives

| Strategy Type | Catalyst/Resolving Agent Example | Reaction/Method Example | Substrate Type Example | Outcome (Example) | Citation |

| Asymmetric Synthesis | Chiral Phosphoric Acid | Reissert-type reaction | Various | Enantioenriched indoles | jpionline.org |

| Asymmetric Synthesis | Pd-catalysis + Chiral Ligands | Intramolecular C-H amination, C-C coupling | Anilines, alkynes | Functionalized indoles | mdpi.commdpi.com |

| Dynamic Kinetic Resolution | Pd-catalysis + Acid | Asymmetric Hydrogenation of indole-2-acetates | Racemic α-alkyl/aryl-substituted indole-2-acetates | Chiral indolines with high yields, diastereoselectivities, and enantioselectivities | acs.org |

| Chiral Resolution | Tartaric acid derivatives | Diastereomeric salt formation | Racemic amines (e.g., for Apremilast synthesis) | Enantiomerically enriched amine salts | google.comgoogle.com |

| Atroposelective Synthesis | Rh-catalysis | Reductive aldol (B89426) reaction of indole-2-carbaldehydes | Trisubstituted ortho′-sulfenyl 3-aryl indole 2-carbaldehydes | Axially chiral indole derivatives with high diastereoselectivity and enantioselectivity | acs.org |

Compound List

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Indole derivatives have demonstrated significant potential in combating a range of microbial pathogens, including bacteria and fungi. Their mechanisms of action are varied, often targeting essential microbial processes.

Specific Mechanisms of Action against Microbial Pathogens

The antimicrobial efficacy of indole derivatives can be attributed to several proposed mechanisms. Some compounds interfere with bacterial DNA replication by targeting enzymes like DNA gyrase nih.gov. Others may disrupt cell wall synthesis or protein synthesis, fundamental processes for microbial survival. For instance, indole-triazole derivatives have been suggested to inhibit cytochrome P-450-dependent enzymes involved in ergosterol (B1671047) biosynthesis, a mechanism similar to that of azole antifungals, thereby exhibiting antifungal activity against species like Candida krusei turkjps.org. Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown potential interaction with microbial targets such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases, which are crucial for bacterial survival and replication mdpi.com.

In the realm of antiviral activity, derivatives of 5-Ethoxy-1H-indole-2-carboxylic acid have shown notable efficacy against HIV. Specifically, these compounds have demonstrated the ability to inhibit HIV-1 integrase, a critical enzyme in the viral replication cycle. One derivative, compound 20a, exhibited a potent IC50 value of 0.13 μM against HIV-1 integrase, indicating significant antiviral potency .

Resistance Reversal Studies

A crucial aspect of developing new antimicrobial agents is their ability to overcome existing drug resistance mechanisms. Certain fused indole derivatives have been identified as agents capable of reversing multidrug resistance (MDR) in bacteria. These compounds have been shown to potentiate the cytotoxic effects of established antibiotics, such as Adriamycin, vinblastine, and vincristine, when used against multidrug-resistant strains like P388/Adr cells nih.gov. Their mechanism in reversing resistance involves enhancing the intracellular accumulation of these drugs by inhibiting efflux pumps, such as P-glycoprotein, and preventing their expulsion from resistant cells nih.gov.

Anti-Inflammatory and Immunomodulatory Effects

Indole derivatives have a well-established role in modulating inflammatory responses, making them promising candidates for the development of anti-inflammatory agents.

Cyclooxygenase (COX) Inhibition Studies

A significant pathway targeted by anti-inflammatory drugs is the cyclooxygenase (COX) enzyme pathway, which is responsible for prostaglandin (B15479496) synthesis. Indole derivatives have been extensively studied for their ability to inhibit both COX-1 and COX-2 isoforms, with many showing a preference for COX-2, the inducible enzyme primarily involved in inflammation nih.govnih.govmdpi.comrsc.orgresearchgate.net. For example, certain 2,3-diaryl-substituted indoles have been identified as potent and selective COX-2 inhibitors rsc.org. Compound S3, a derivative of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide, demonstrated selective inhibition of COX-2 expression, suggesting potential anti-inflammatory properties nih.gov. While specific IC50 values for ethoxy-substituted indoles in COX inhibition are not extensively detailed, general studies indicate activity in the low micromolar range for various indole derivatives nih.govrsc.org.

Anticancer and Cytotoxic Potential against Various Cell Lines

The indole nucleus is a privileged scaffold in anticancer drug discovery, with numerous derivatives exhibiting potent cytotoxic effects against a wide array of cancer cell lines.

Apoptosis Induction and Cell Cycle Modulation

Indole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis ajgreenchem.comnih.gov. Derivatives of 5-Ethoxy-1H-indole-2-carboxylic acid have shown potential in inducing apoptosis in cancer cells . Studies on other indole derivatives, such as 2-(thiophen-2-yl)-1H-indoles, have revealed their capacity to cause cell cycle arrest at the S and G2/M phases, thereby halting cancer cell proliferation nih.gov.

The induction of apoptosis by indole compounds often involves the modulation of key cellular signaling pathways and proteins. For instance, some indole derivatives have been shown to activate caspases (caspase-8, -9, and -3), critical executioners of apoptosis, and to alter the expression levels of pro-apoptotic (Bax, BID) and anti-apoptotic (Bcl-2) proteins ijptjournal.comacs.org. Furthermore, compounds can induce cell cycle arrest at specific checkpoints, such as the G1/S or G2/M phases, leading to a halt in cell division and subsequent cell death nih.govacs.orgnih.govacs.orginnovareacademics.in. For example, molecule 16f, an indole derivative, was observed to induce G1/S cycle arrest and apoptosis, potentially mediated by reactive oxygen species (ROS) accumulation and activation of the MAPK signaling pathway innovareacademics.in.

The cytotoxic potential of indole derivatives has been quantified through IC50 values against various cancer cell lines. For instance, certain indole-2-carboxamide derivatives exhibited IC50 values in the low micromolar range (e.g., 6.10 ± 0.4 μM and 6.49 ± 0.3 μM against MCF-7 cells) acs.org. Similarly, other indole-based compounds have shown potent activity against cell lines like HCT-116, MCF-7, and Colo320, with IC50 values ranging from sub-micromolar to low micromolar concentrations nih.govresearchgate.netmdpi.com.

:

this compound

5-Ethoxy-1H-indole-2-carboxylic acid

5-Ethoxy-1H-indole-2-carboxylic acid derivatives

Compound 20a (a derivative of 5-Ethoxy-1H-indole-2-carboxylic acid)

2-(thiophen-2-yl)-1H-indole derivatives

Compound 4g (a 2-(thiophen-2-yl)-1H-indole derivative)

Compound 4a (a 2-(thiophen-2-yl)-1H-indole derivative)

Compound 4c (a 2-(thiophen-2-yl)-1H-indole derivative)

Indole-imidazolidine derivatives

LPSF/NN-52 (an indole-imidazolidine derivative)

LPSF/NN-56 (an indole-imidazolidine derivative)

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives

Compound S3 (a 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivative)

2,3-diaryl-substituted indoles

Indole derivative 9

Fused indole derivatives

Indole acetic acid derivatives

2-phenylindole (B188600) derivatives

Molecule 16f (an indole derivative)

Indole-2-carboxamide derivatives

Compound 6i (an indole-2-carboxamide derivative)

Compound 6v (an indole-2-carboxamide derivative)

Indole-based Bcl-2 inhibitors

Compound 30 (an indole-based Bcl-2 inhibitor)

Indole-curcumin derivatives

Methoxy-substituted indole curcumin (B1669340) derivative (27)

Pyrazolinyl-indole derivatives

Compound 17 (a pyrazolinyl-indole derivative)

Indole-based compounds

2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives

Compound 3ao (a 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative)

Compound 3aq (a 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative)

Compound 3ag (a 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative)

Indole-triazole derivatives

Compound 3d (an indole-triazole derivative)

Indole-based compounds

Indole-containing triarylmethane derivatives

Compound 16 (an indole-containing triarylmethane derivative)

Bis-indolylpyridine-dicarbonitriles (8a-d)

Pyrazolo[1,5-a]pyrimidines (9c, 11a)

1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione

Dopamine Receptor Ligand Studies

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations (where applicable from in silico studies)

In silico approaches play a vital role in predicting the drug-likeness and potential therapeutic efficacy of novel chemical entities. For this compound and its related structures, computational analyses have focused on various ADME parameters and molecular interactions, offering a preliminary assessment of their suitability as drug candidates.

In Silico ADME and Drug-Likeness Assessment

Lipophilicity, Solubility, and Permeability

Lipophilicity, often quantified by the partition coefficient (Log P), is a key determinant of a molecule's ability to cross biological membranes. Water solubility (Log S) is also critical for absorption and distribution. In silico tools like SwissADME and QikProp are frequently employed to predict these properties. For instance, ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives showed predicted Log P values in the range of 2.25-3.13, suggesting moderate lipophilicity researchgate.net. Similarly, a specific 2-methyl indole derivative (Ligand 41) exhibited a Log P of 2.28, indicating favorable lipophilic characteristics ijcrt.org. Predictions regarding gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are often visualized using models like the "BOILED-Egg" plot, which assesses these parameters based on predicted lipophilicity and polarity researchgate.netresearchgate.net. Studies on various indole derivatives have indicated good GI absorption and, in some cases, non-permeability to the BBB, which can be desirable for targeting peripheral rather than central nervous system effects ijcrt.org.

Drug-Likeness and Rule Compliance

Drug-likeness is a concept used to assess whether a compound possesses physicochemical properties that are likely to lead to successful oral absorption and distribution, as well as acceptable ADMET profiles. Lipinski's Rule of Five (RO5) is a widely used guideline, stating that a drug-like molecule ideally has no more than five hydrogen bond donors, ten hydrogen bond acceptors, a molecular weight below 500 Da, and a Log P below 5 ijcrt.orgworldscientific.com. Several studies on indole derivatives have reported compliance with RO5, with a maximum of one violation in some cases, suggesting potential for good oral bioavailability ijcrt.orgworldscientific.com. For example, Ligand 41, a 2-methyl indole derivative, showed full compliance with Lipinski's Rule of Five ijcrt.org. The compound 2-(5-Ethoxy-1H-indole-3-carbonyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile (21h), an ethoxy-substituted indole derivative, was also analyzed using in silico SwissADME, with oral bioavailability radar charts generated to assess its pharmacokinetic profile rsc.org.

Metabolic Stability and Excretion

In silico predictions can also offer insights into how a compound might be metabolized and excreted. This includes predicting interactions with cytochrome P450 (CYP) enzymes, which are responsible for metabolizing many drugs. Some oxindole (B195798) derivatives were predicted to inhibit major CYP450 isoforms but serve as substrates for only a few researchgate.net. Predictions regarding P-glycoprotein (P-gp) substrate activity are also relevant, as P-gp is involved in drug efflux and can affect absorption and distribution. Ligand 41 was predicted to be a substrate for P-gp ijcrt.org.

In Silico Pharmacodynamic (PD) Considerations

Molecular Docking and Binding Affinity

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. This provides insights into potential biological activity. Studies involving various indole derivatives have employed molecular docking to assess their binding to targets such as Human Serum Albumin (HSA), Neuraminidase (NA), GSK-3β, Aromatase, and Thioredoxin researchgate.netijcrt.orgworldscientific.comresearchgate.nethep.com.cn. For example, a 2-methyl indole derivative (Ligand 41) showed a docking score of -7.5 kcal/mol with four hydrogen bonds to the Aromatase active site ijcrt.org. Indole chalcone (B49325) derivatives exhibited good binding affinity through hydrophobic and hydrogen bond interactions with Thioredoxin worldscientific.com. The MolDock scores for certain 2-((4-chloro-6-methoxy-1H-indol-3-yl) thio)-N-(2-ethoxyphenyl)acetamide derivatives ranged from -189.67 to -142.47 kcal/mol when docked into the Neuraminidase binding cavity hep.com.cn.

Bioactivity Score Prediction

Data Tables

Table 1: In Silico ADME and Drug-Likeness Properties of Indole Derivatives

| Compound/Series | Lipophilicity (Log P) | Water Solubility (LogS) | Lipinski's Rule of Five Violations | GI Absorption Prediction | BBB Penetration Prediction | Predicted CYP Interaction | Reference |

| 2-(5-Ethoxy-1H-indole-3-carbonyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile (21h) | Not specified | Not specified | Not specified | Radar chart available | Not specified | Not specified | rsc.org |

| Ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives (active molecules) | 2.25-3.13 | Not specified | Not specified | "Boiled-egg" model used | "Boiled-egg" model used | Not specified | researchgate.net |

| 2-methyl indole derivative (Ligand 41) | 2.28 | Not specified | 0 violations | Good | No | Substrate for P-gp | ijcrt.org |

| 2-((4-chloro-6-methoxy-1H-indol-3-yl) thio)-N-(2-ethoxyphenyl)acetamide derivatives | Not specified | Not specified | Not specified | Good oral bioavailability | Not specified | Not specified | hep.com.cn |

| Indole chalcone derivatives | Not specified | Not specified | Max 1 violation | Orally active | Not specified | Not specified | worldscientific.com |

| 1-piperazine indole hybrid | Predicted (LogP) | Predicted (LogS) | Not specified | Not specified | Predicted (BBB) | Predicted (CYP) | nih.gov |

| Oxindole Derivatives (general) | Not specified | Not specified | Not specified | Predicted (GI absorption) | Predicted (BBB penetration) | Predicted (CYP inhibition) | researchgate.net |

Materials Science and Other Applied Research of Indole Derivatives General Scope

Applications in Corrosion Inhibition (e.g., Mild Steel)

Indole (B1671886) derivatives have emerged as a promising class of organic corrosion inhibitors, particularly for protecting mild steel in aggressive acidic environments. Their effectiveness stems from the presence of heteroatoms (nitrogen and oxygen) and the delocalized π-electron system within the indole ring, which facilitates adsorption onto metal surfaces. This adsorption creates a protective film, acting as a barrier against corrosive species and thereby reducing the rate of electrochemical reactions responsible for corrosion.

The mechanism of inhibition typically involves a combination of physical and chemical adsorption. Physical adsorption occurs through electrostatic interactions between charged metal surfaces and charged inhibitor molecules, while chemical adsorption involves the sharing or transfer of electrons between the inhibitor's heteroatoms or π-electrons and the vacant d-orbitals of the metal atoms. Indole derivatives often act as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions.

Substituents on the indole ring significantly influence the inhibition efficiency. Electron-donating groups, such as the ethoxy (-OCH₂CH₃) group present in 2-Ethoxy-1H-indole, can increase the electron density of the indole system, enhancing its adsorption strength and protective capabilities. Studies on various substituted indole derivatives have reported high inhibition efficiencies, often following Langmuir or Temkin adsorption isotherms, indicating spontaneous adsorption processes.

For instance, research on compounds like 2-(4-methoxyphenyl)-2,4-dihydropyrrolo [3,4-b]indol-3-ol (MPI) and Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) in sulfuric acid solutions demonstrated significant corrosion inhibition for mild steel, with efficiencies reaching over 80% mdpi.com. Similarly, other indole-based compounds, such as (E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)phenol and 1-allyl-1H-indole-2,3-dione, have shown high inhibition efficiencies, attributed to their molecular structure and adsorption characteristics ijcsi.proresearchgate.net. While direct studies on this compound as a corrosion inhibitor are not extensively detailed in the provided literature, its structural features suggest it could exhibit similar protective properties due to the presence of the indole core and the electron-donating ethoxy group.

Data Table 1: Inhibition Performance of Selected Indole Derivatives as Corrosion Inhibitors for Mild Steel

| Compound Name | Inhibitor Type | Acid Medium | Max. Inhibition Efficiency (%) | Concentration (ppm/mM) | Adsorption Isotherm | Reference |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo [3,4-b]indol-3-ol (MPI) | Mixed | 0.5 M H₂SO₄ | 81.2 | 90 ppm | Temkin/Langmuir | mdpi.com |

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mixed | 0.5 M H₂SO₄ | 76.2 | 90 ppm | Temkin/Langmuir | mdpi.com |

| (E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)phenol | Mixed | 0.5 M HCl | 88.4 | 0.5 mmol/L | Physical/Chemical | ijcsi.pro |

| 1-allyl-1H-indole-2,3-dione (Ind1) | Mixed | 1.0 M HCl | Varies with conc. | Varies | Langmuir | researchgate.net |

| (E)-N′-(4-(dimethylamino)benzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)aceto-hydrazide (HIND) | Mixed | SCPS | 88.4 | 0.5 mmol/L | Not specified | nih.gov |

SCPS: Simulated Concrete Pore Solutions. The table highlights the general effectiveness of indole derivatives, with efficiencies often exceeding 80% at moderate concentrations. The adsorption mechanisms and types of inhibition (mixed-type) are consistent across several studies.

Development of Optoelectronic Materials and Functional Dyes

The indole scaffold is a versatile structural motif that has found applications in the development of optoelectronic materials and functional dyes. The extended π-conjugation system of the indole ring, coupled with the ability to introduce various substituents, allows for the fine-tuning of electronic and optical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and charge transport characteristics.

Indole derivatives have been explored as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. The electronic properties of these materials can be modulated by altering the substitution pattern on the indole core, influencing parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, research into π-expanded indoloindolizines, which incorporate indole moieties into larger polycyclic aromatic systems, has shown promise in tailoring optoelectronic properties by manipulating aromaticity and conjugation chemrxiv.org.

In the realm of functional dyes, indole derivatives can serve as chromophores or be incorporated into larger dye structures. Their inherent electronic properties can lead to absorption and emission in the visible or near-infrared regions, making them suitable for applications in sensors, imaging agents, and advanced materials. While specific research detailing the optoelectronic properties or applications of this compound as a functional dye is not extensively documented in the provided literature, the presence of the electron-donating ethoxy group on the indole ring could influence its electronic structure and potential photophysical behavior. The broader field of indole chemistry continuously explores new derivatives for applications ranging from pharmaceuticals to advanced materials, including those with tailored optical and electronic functionalities.

Compound List

The following table lists indole derivatives and related compounds mentioned in the context of materials science and applied research within the provided search results.

Conclusion and Future Research Trajectories

Synthesis of Current Understanding and Advances in 2-Ethoxy-1H-Indole Research

This compound is recognized within the chemical synthesis community as a significant and versatile building block. Its primary utility lies as a crucial intermediate in the creation of a wide array of pharmaceuticals and fine chemicals a2bchem.com. The compound's unique structural features and inherent reactivity enable chemists to effectively introduce specific functional groups and structural motifs into target molecules. This capability is instrumental in the development of novel and complex molecules possessing desirable therapeutic or industrial properties, including applications in pharmaceuticals, agrochemicals, and fragrances a2bchem.com. While specific advancements in the synthesis of this compound itself are not extensively detailed in the publicly available literature snippets, its established role as a foundational component underscores its importance in facilitating the construction of diverse chemical frameworks.

Identification of Critical Research Gaps and Unexplored Avenues

Despite its recognized utility, several research gaps and unexplored avenues exist concerning this compound. A primary gap lies in the limited availability of detailed, publicly accessible research specifically detailing optimized, scalable, and environmentally benign synthetic methodologies for this compound. While its use as an intermediate is clear, the precise synthetic routes and efficiency improvements may not be widely published. Furthermore, the direct biological or material properties of this compound itself remain largely underexplored, as its predominant application is as a precursor. There is also potential for novel functionalization strategies at various positions of the indole (B1671886) ring, beyond the C2 ethoxy substitution, which could unlock new chemical space.

Prospective Methodologies for Enhanced Synthesis and Functionalization of this compound

Future research could focus on developing and refining synthetic methodologies for this compound. This includes exploring greener chemical approaches, such as catalytic methods employing milder reaction conditions, utilization of aqueous or solvent-free systems, and the application of flow chemistry techniques for enhanced efficiency and sustainability. Investigating regioselective functionalization strategies, potentially through C-H activation or other advanced coupling reactions at positions other than C2, could lead to a broader spectrum of derivatives. Furthermore, exploring modifications or transformations of the existing ethoxy group could yield novel functionalities.

Emerging Frontiers in Biological and Materials Applications for Novel Derivatives

The true frontier for this compound lies in the applications of its derived compounds. As an intermediate, it serves as a scaffold that can be elaborated into molecules with significant biological activities or unique material properties. Research into indole derivatives, in general, has shown broad potential in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory applications researchgate.netrsc.orgacs.org. Future work could leverage this compound to synthesize novel derivatives that target specific biological pathways or exhibit desirable characteristics for materials science, such as optoelectronic properties or advanced polymer precursors.

The Role of Advanced Computational Chemistry in Guiding Future Experimental Endeavors

Advanced computational chemistry tools, such as Density Functional Theory (DFT) and molecular docking, can play a pivotal role in guiding future experimental endeavors related to this compound. Computational methods can be employed to predict the reactivity of the molecule, optimize synthetic reaction pathways, and identify the most promising reaction conditions. Furthermore, computational modeling can aid in the rational design of novel derivatives by exploring structure-activity relationships (SAR) and predicting potential biological targets or material properties. Such in silico studies can significantly accelerate the discovery process, reducing the need for extensive experimental screening and guiding synthetic chemists towards the most promising molecular architectures. For instance, while computational data exists for related ethoxy-indole structures chemscene.com, similar studies for this compound could provide valuable insights into its electronic structure and reactivity.

Compound Names Mentioned:

| Compound Name | CAS Number |

| This compound | 1009-27-4 |

Summary of Role and Applications of this compound:

| Role/Application Category | Description |

| Synthetic Intermediate | Serves as a crucial building block in chemical synthesis. |

| Pharmaceuticals | Key intermediate in the synthesis of pharmaceutical ingredients. |

| Agrochemicals | Used as an intermediate in the production of agrochemicals. |

| Fragrances | Finds application as an intermediate in the synthesis of fragrances. |

| Molecular Design | Versatile starting material for creating innovative and complex molecules with significant therapeutic or industrial properties. Enables introduction of specific functional groups or structural motifs for enhanced bioactivity/properties. |

常见问题

Basic: What are the standard synthetic routes for preparing 2-Ethoxy-1H-indole, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or transition-metal-catalyzed coupling. A common method is the introduction of an ethoxy group at the indole's 2-position using alkylation agents (e.g., ethyl iodide) under basic conditions. For example, copper(I) iodide (CuI) in PEG-400/DMF solvent systems facilitates regioselective ethoxylation, as demonstrated in analogous indole syntheses . Optimization includes controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reagents to minimize byproducts. Column chromatography (e.g., 70:30 ethyl acetate/hexane) is often used for purification .

Advanced: How can regioselectivity challenges in ethoxy group introduction be addressed using modern catalytic systems?

Regioselective ethoxylation at the indole 2-position is challenging due to competing reactivity at other positions. Palladium-catalyzed C–H activation or directing-group-assisted strategies can improve selectivity. For instance, PdCl₂(MeCN)₂ with XPhos ligand in acetonitrile under inert atmospheres enables precise functionalization . Computational modeling (e.g., ACD/Labs Percepta Platform) can predict reactive sites and guide catalyst selection. Validation via NMR and X-ray crystallography ensures correct regiochemistry .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Key techniques include:

- 1H/13C NMR : Assign peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and indole protons .

- X-ray crystallography : Single-crystal analysis using SHELXL (SHELX-2018) refines bond angles (e.g., N–C–C–O dihedral angles) and validates spatial arrangement . Data-to-parameter ratios >12.0 and low R factors (<0.05) ensure accuracy .

Advanced: How can discrepancies between computational predictions and experimental crystallographic data be resolved?

Discrepancies often arise from solvent effects or crystal packing forces not modeled in simulations. To resolve:

Compare multiple crystal structures (e.g., Cambridge Structural Database) to identify trends.

Use SHELXE for phase refinement and SHELXD for twinned data correction .

Apply density functional theory (DFT) with solvent models (e.g., COSMO) to improve agreement .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact .

- Engineering controls : Use fume hoods for reactions and install emergency showers/eye wash stations .

- Waste disposal : Segregate organic waste and consult certified agencies for hazardous byproduct management .

Advanced: How can hazardous byproducts (e.g., nitrogen oxides) from indole synthesis be mitigated?

- Scrubber systems : Install alkaline traps to neutralize NOx gases during reactions .

- Real-time monitoring : Use FTIR or gas sensors to detect volatile byproducts.

- Alternative solvents : Replace DMF with biodegradable ionic liquids to reduce toxicity .

Basic: How does the ethoxy substituent influence the electronic properties of 1H-indole?

The ethoxy group is electron-donating, increasing electron density at the indole 2-position. This enhances nucleophilicity, affecting reactivity in cross-coupling reactions. UV-Vis spectroscopy shows bathochromic shifts (~10–15 nm) compared to unsubstituted indole due to extended conjugation .

Advanced: What computational tools predict the bioactivity of this compound derivatives?

- Molecular docking (AutoDock Vina) : Screens binding affinity to targets (e.g., enzymes).

- QSAR models : Relate substituent effects (e.g., logP, polar surface area) to biological activity .

- ADMET prediction (SwissADME) : Estimates pharmacokinetic properties for drug design .

Basic: How are impurities in this compound identified and quantified?

- HPLC-MS : Detects trace impurities (e.g., unreacted precursors) with ppm sensitivity.

- TLC : Monitors reaction progress using silica plates and UV visualization .

- Elemental analysis : Confirms purity (>95%) by matching experimental/theoretical C/H/N ratios .

Advanced: What strategies resolve contradictions in mechanistic studies of ethoxy-indole reactions?

Isotopic labeling : Use ¹⁸O-ethoxy groups to track oxygen migration pathways.

Kinetic studies : Compare rate constants under varying temperatures/pH to infer mechanisms.

In situ IR spectroscopy : Captures intermediate species (e.g., radical intermediates) during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。